3-(Furan-2-yl)-5-(trifluoromethyl)phenol
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Overview
Description
3-(Furan-2-yl)-5-(trifluoromethyl)phenol is an organic compound that features a furan ring and a trifluoromethyl group attached to a phenol moiety. The presence of the trifluoromethyl group imparts unique chemical properties, making it a compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-5-(trifluoromethyl)phenol typically involves the trifluoromethylation of a suitable precursor. One common method is the radical trifluoromethylation of carbon-centered intermediates . This process often requires specific catalysts and reaction conditions to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized catalysts and reaction conditions to ensure efficiency and cost-effectiveness. The exact methods can vary depending on the desired purity and application of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-5-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to modify the furan or phenol rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenol and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
3-(Furan-2-yl)-5-(trifluoromethyl)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-5-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to interact with biological molecules, potentially leading to increased efficacy in various applications . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-(Furan-2-yl)-5-methylphenol: Similar structure but with a methyl group instead of a trifluoromethyl group.
3-(Furan-2-yl)-5-chlorophenol: Contains a chlorine atom instead of a trifluoromethyl group.
3-(Furan-2-yl)-5-bromophenol: Features a bromine atom in place of the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 3-(Furan-2-yl)-5-(trifluoromethyl)phenol imparts unique chemical properties, such as increased lipophilicity and metabolic stability . These properties can enhance the compound’s performance in various applications compared to its analogs with different substituents.
Properties
IUPAC Name |
3-(furan-2-yl)-5-(trifluoromethyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3O2/c12-11(13,14)8-4-7(5-9(15)6-8)10-2-1-3-16-10/h1-6,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOCZOJNYFEWEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=CC(=C2)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686491 |
Source
|
Record name | 3-(Furan-2-yl)-5-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70686491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261900-54-2 |
Source
|
Record name | 3-(Furan-2-yl)-5-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70686491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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